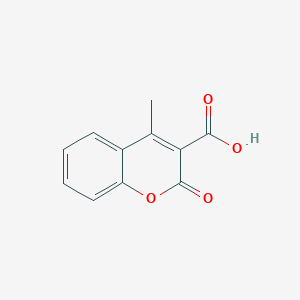

4-甲基-2-氧代-2H-色烯-3-羧酸

描述

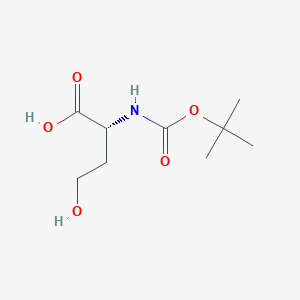

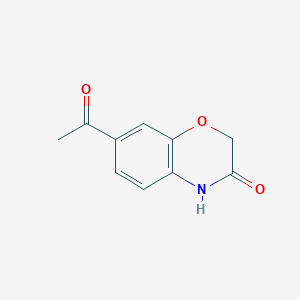

4-Methyl-2-oxo-2H-chromene-3-carboxylic acid is a compound that belongs to the class of chromenes, which are heterocyclic compounds containing a benzopyran nucleus. Chromenes and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of chromene derivatives can be complex, involving multiple steps and various reagents. For instance, a two-stage method has been developed for the synthesis of a selenophene-containing polycyclic heterocycle, which is structurally related to chromene carboxylic acids . Another study reports a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate for biologically active compounds, synthesized from commercially available precursors through Vilsmeier reaction and oxidation . These methods highlight the synthetic versatility and the importance of optimizing reaction conditions for the preparation of chromene derivatives.

Molecular Structure Analysis

The molecular structure of chromene derivatives is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For example, the molecular structure of a selenophene-containing chromene derivative was confirmed by X-ray crystallography . Similarly, the structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid was elucidated using X-ray diffraction, providing detailed crystallographic information . These studies demonstrate the importance of structural analysis in confirming the identity and purity of synthesized chromene compounds.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, a metal-free C–C/C–O bond formation method has been developed for the synthesis of pyrano[3,2-c]chromene derivatives, showcasing the ability to form complex structures under metal-free conditions . Additionally, the synthesis and reactions of halogenated chromene carboxylic acids have been described, with the molecular structure of a precursor determined by NMR and X-ray crystallography . These studies illustrate the reactivity of chromene derivatives and their potential for generating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For example, the crystal structure of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides revealed that the molecules are essentially planar and exhibit specific conformations, which may affect their physical properties and reactivity . The crystallographic study of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid provided insights into its solid-state properties, such as unit cell dimensions and crystal packing . Understanding these properties is crucial for the development of chromene-based materials and for their application in various fields.

科学研究应用

生物医学应用

香豆素衍生物,如4-甲基-2-氧代-2H-色烯-3-羧酸,已被证明具有多种生物医学特性。 它们作为抗凝剂,有助于防止血栓形成 . 此外,它们已被确定为潜在的抗菌和抗真菌剂,可用于治疗感染 .

生物抑制剂

这些化合物也充当生物抑制剂。 这种应用在开发需要抑制特定生物途径或酶的新药物或治疗方法方面可能特别相关 .

化学治疗剂

它们作为化学治疗剂的使用表明了它们在癌症治疗中的潜力,它们可以用来抑制癌细胞的生长或诱导凋亡 .

生物分析试剂

作为生物分析试剂,香豆素衍生物可用于实验室的各种分析程序,例如在检测或定量其他物质的分析或化学分析中 .

合成和催化

该化合物在合成和催化中的作用体现在它参与了通过催化合成过程形成各种杂环化合物,这在药物制造和研究中至关重要 .

光动力疗法

已经注意到在光动力疗法中的一种特定应用,其中使用类似于4-甲基-2-氧代-2H-色烯-3-羧酸的化合物制备了纤维素的光活性衍生物。 这对于开发涉及光激活药物的治疗方法可能意义重大 .

作用机制

Target of Action

The primary target of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner, inhibiting its activity . The docking study confirmed the interaction of the compound with important active site amino acids of the enzyme, namely Phe 77, Arg 256, His 263, etc .

Biochemical Pathways

The inhibition of pancreatic lipase by 4-methyl-2-oxo-2H-chromene-3-carboxylic acid affects the lipid metabolism pathway. By inhibiting pancreatic lipase, the compound prevents the breakdown of dietary fats into smaller molecules, thus reducing their absorption in the body .

Result of Action

The primary result of the action of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid is the inhibition of pancreatic lipase, leading to a decrease in the digestion and absorption of dietary fats . This could potentially be beneficial in the management of conditions like obesity.

属性

IUPAC Name |

4-methyl-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-7-4-2-3-5-8(7)15-11(14)9(6)10(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHSARNBSOWZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60519587 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

833-31-8 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。